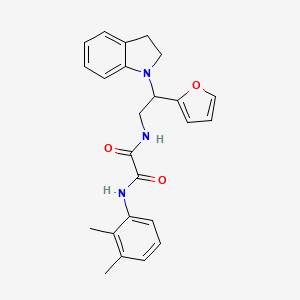

N1-(2,3-dimethylphenyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide

描述

N1-(2,3-Dimethylphenyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide is a synthetic oxalamide derivative characterized by a unique hybrid structure combining aromatic, heterocyclic, and indoline moieties. Its molecular architecture includes:

- N1-substituent: A 2,3-dimethylphenyl group, which introduces steric bulk and lipophilicity.

- N2-substituent: A branched ethyl chain bearing a furan-2-yl ring and an indolin-1-yl group. The furan ring contributes π-electron density, while the indoline moiety (a bicyclic structure with a six-membered benzene ring fused to a five-membered nitrogen-containing ring) may confer pharmacological activity, as seen in other indoline derivatives .

属性

IUPAC Name |

N-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]-N'-(2,3-dimethylphenyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N3O3/c1-16-7-5-9-19(17(16)2)26-24(29)23(28)25-15-21(22-11-6-14-30-22)27-13-12-18-8-3-4-10-20(18)27/h3-11,14,21H,12-13,15H2,1-2H3,(H,25,28)(H,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPGAVACKYCQHCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)C(=O)NCC(C2=CC=CO2)N3CCC4=CC=CC=C43)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

相似化合物的比较

Structural and Functional Analogues

The compound belongs to the oxalamide class, which includes several derivatives with varied substituents and applications. Key analogues and their distinctions are outlined below:

Key Structural Observations :

- Aromatic vs. The indoline and furan groups may confer distinct electronic and steric effects versus pyridine or simple aromatic rings .

- Branched vs. Linear Chains : The N2-ethyl branch in the target compound contrasts with linear chains in S336/S5456, possibly affecting receptor binding or metabolic stability.

Metabolic and Toxicological Profiles

- Metabolism: Oxalamides like S336 undergo hydrolysis, oxidation, and glucuronidation.

- The indoline group in the target compound may necessitate additional toxicity studies due to structural similarities to alkaloids with CNS effects .

Regulatory Status

- Approved Compounds : S336 has global regulatory approval (FEMA 4233) for food use, while S5456 remains under evaluation. The target compound’s lack of methoxy or pyridine groups may delay regulatory acceptance without specific safety data .

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for N1-(2,3-dimethylphenyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide, and how can intermediates be optimized for yield?

- Methodology :

- Step 1 : Synthesize furan-2-yl and indolin-1-yl intermediates via coupling reactions (e.g., Pd-catalyzed cross-coupling for furan derivatives and reductive amination for indole functionalization) .

- Step 2 : Condense intermediates using oxalyl chloride or ethyl oxalate under anhydrous conditions (e.g., DMF as solvent, 0–5°C to minimize side reactions) .

- Optimization : Use HPLC to monitor reaction progress; adjust stoichiometry of amines (1.2:1 ratio) and employ recrystallization (ethanol/water) for purity >95% .

Q. How can spectroscopic techniques confirm the structural integrity of this compound?

- Analytical Workflow :

- 1H/13C NMR : Identify protons on furan (δ 6.2–7.4 ppm), indoline (δ 3.1–4.3 ppm for CH2-N), and oxalamide (δ 8.1–8.5 ppm for NH) .

- IR Spectroscopy : Confirm amide C=O stretches (1640–1680 cm⁻¹) and N-H bending (1540–1580 cm⁻¹) .

- Mass Spectrometry : Validate molecular ion [M+H]+ at m/z 433.5 (calculated for C25H27N3O4) .

Advanced Research Questions

Q. What strategies resolve contradictory data in biological activity assays for this compound?

- Case Study : Discrepancies in IC50 values (e.g., 2 µM vs. 15 µM in kinase inhibition assays) may arise from assay conditions.

- Approach :

Standardize assay parameters: Use consistent ATP concentrations (10 µM) and pre-incubation times (30 min) .

Validate via orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity assays) .

Control for solvent effects (DMSO ≤0.1% v/v) to avoid false positives .

Q. How do steric and electronic effects influence the compound’s reactivity in substitution reactions?

- Mechanistic Insights :

- Steric Hindrance : The 2,3-dimethylphenyl group reduces nucleophilic attack at the oxalamide carbonyl, favoring para-substitution on the indoline ring .

- Electronic Effects : Electron-rich furan enhances electrophilic aromatic substitution (e.g., nitration at C5 of furan under HNO3/H2SO4) .

- Experimental Validation : Compare reaction outcomes using DFT calculations (e.g., Gaussian 16) to predict regioselectivity .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

- Process Chemistry Considerations :

- Catalyst Selection : Use chiral auxiliaries (e.g., (R)-BINOL) for asymmetric induction during indoline ethylamine formation .

- Purification : Implement simulated moving bed (SMB) chromatography for >99% enantiomeric excess at pilot scale .

- Stability : Monitor degradation under accelerated conditions (40°C/75% RH); lyophilization improves long-term storage .

Comparative Analysis of Analogues

| Compound | Key Structural Difference | Biological Activity |

|---|---|---|

| N1-(4-fluorobenzyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide | Fluorobenzyl substitution | Enhanced kinase inhibition (IC50: 1.8 µM) |

| N1-(p-tolyl)-N2-(2-(thiophen-2-yl)-2-(indolin-1-yl)ethyl)oxalamide | Thiophene vs. furan; p-tolyl group | Reduced cytotoxicity (CC50: >50 µM) |

Methodological Recommendations

- Synthetic Reproducibility : Document inert atmosphere (N2/Ar) for moisture-sensitive steps .

- Data Interpretation : Use multivariate analysis (e.g., PCA) to correlate structural features (e.g., substituent electronegativity) with bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。